molecular formula C14H19NOS B5826401 N-cyclopentyl-3-(phenylthio)propanamide

N-cyclopentyl-3-(phenylthio)propanamide

Cat. No.: B5826401
M. Wt: 249.37 g/mol
InChI Key: XTMPCNRNWDDESY-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(phenylthio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclopentyl group at the nitrogen atom and a phenylthioether (-SPh) group at the β-carbon position. Its molecular formula is C₁₆H₂₁NOS, with a molecular weight of 283.41 g/mol. The compound’s structure combines hydrophobic (cyclopentyl) and aromatic (phenylthio) moieties, making it a candidate for applications in medicinal chemistry, polymer synthesis, or as an intermediate in electrophilic reactions.

Properties

IUPAC Name

N-cyclopentyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-14(15-12-6-4-5-7-12)10-11-17-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMPCNRNWDDESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclopentyl-3-(phenylthio)propanamide with structurally related propanamide derivatives, focusing on substituent effects, synthetic methods, and physical/chemical properties.

N-Methyl-3-(1-(phenylthio)cyclopentyl)propanamide (52)

  • Structure : Differs in the placement of the cyclopentyl group (attached to the sulfur atom) and an N-methyl substituent.
  • Synthesis : Synthesized via electrophilic reactions with a 73% yield using method GP6 .
  • Properties : Reported as an oil, contrasting with crystalline analogs. The N-methyl group likely enhances solubility but reduces steric bulk compared to the cyclopentyl group in the target compound.

N-(3-Acetylphenyl)-3-cyclopentylpropanamide

  • Structure : Cyclopentyl group at the β-carbon and an acetylphenyl substituent on the nitrogen.
  • Molecular Weight: 259.34 g/mol (C₁₆H₂₁NO₂) .
  • Applications: No direct biological data, but acetylphenyl groups are common in drug design for hydrogen bonding.

3-[(2-Fluorophenyl)thio]propanamide

  • Structure : Fluorine substitution on the phenylthio group.
  • Molecular Weight: 199.25 g/mol (C₉H₁₀FNOS) .

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide

  • Structure: Highly substituted with cyano, trifluoromethyl, and fluorophenylthio groups.
  • Synthesis : Complex multi-step synthesis involving halogenation and nucleophilic substitution .
  • Applications : Fluorinated and trifluoromethyl groups enhance metabolic stability and bioavailability in pharmaceuticals.

(1′R,2R)-N-1′-Phenylethyl-2-(phenylthio)propanamide

  • Structure : Phenylethyl group on nitrogen and phenylthio at the α-carbon.
  • Synthesis : Prepared via chlorination with N-chlorosuccinimide (NCS), yielding 65% crystalline product .
  • Properties : Melting point 51–53°C; spectroscopic data (¹H-NMR: δ 7.88 ppm for C(3)HCl=) confirm stereoselectivity in synthesis .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Synthesis Yield
This compound C₁₆H₂₁NOS 283.41 Cyclopentyl (N), Phenylthio (β-C) Not reported Not reported
N-Methyl-3-(1-(phenylthio)cyclopentyl)propanamide C₁₅H₂₁NOS 271.40 N-Methyl, Cyclopentyl (S-linked) Oil 73%
3-[(2-Fluorophenyl)thio]propanamide C₉H₁₀FNOS 199.25 2-Fluorophenylthio (β-C) Not reported Not reported
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide C₁₈H₁₅F₄N₂O₂S 414.38 Multiple fluorinated and cyano groups Solid 52%

Research Findings and Implications

Fluorinated analogs (e.g., ) show enhanced electronic effects for targeted reactivity.

Synthetic Challenges :

  • N-cyclopentyl substitution requires careful optimization to avoid racemization, as seen in stereoselective syntheses of related compounds .

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